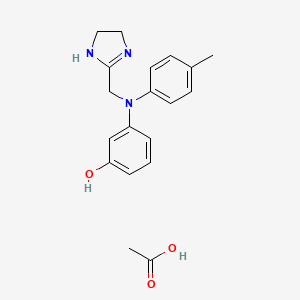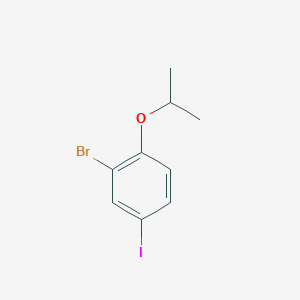
2-Bromo-4-iodo-1-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-iodo-1-isopropoxybenzene is an organic compound with the molecular formula C9H10BrIO. It is a halogenated benzene derivative, characterized by the presence of bromine and iodine atoms on the benzene ring, along with an isopropoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-1-isopropoxybenzene typically involves halogenation reactions. One common method is the bromination of 4-iodo-1-isopropoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-iodo-1-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where palladium catalysts are used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with halogenated aromatic compounds using palladium and copper catalysts in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound, while in Sonogashira coupling, the product would be an aryl alkyne .
Applications De Recherche Scientifique
2-Bromo-4-iodo-1-isopropoxybenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds, which may exhibit therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-iodo-1-isopropoxybenzene in chemical reactions involves the activation of the halogen atoms (bromine and iodine) by catalysts, facilitating their substitution with other nucleophiles. In Suzuki-Miyaura coupling, for instance, the palladium catalyst undergoes oxidative addition with the halogenated compound, followed by transmetalation with the boronic acid and reductive elimination to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluoro-1-iodobenzene: Similar in structure but with a fluorine atom instead of an isopropoxy group.
2-Bromo-4-chloro-1-iodobenzene: Contains a chlorine atom in place of the isopropoxy group.
Uniqueness
2-Bromo-4-iodo-1-isopropoxybenzene is unique due to the presence of both bromine and iodine atoms along with an isopropoxy group, which imparts distinct reactivity and properties compared to other halogenated benzenes. This makes it particularly valuable in cross-coupling reactions and the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
2-bromo-4-iodo-1-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrIO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTZZFXEAXGSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
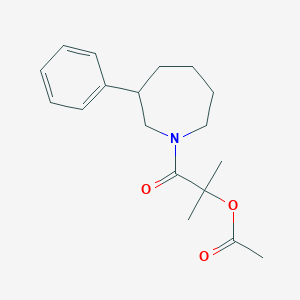
![(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2818735.png)
![METHYL 4-{[(4-ETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE](/img/structure/B2818736.png)
![3-[4-(2-Cyanoethyl)phenyl]propanenitrile](/img/structure/B2818737.png)
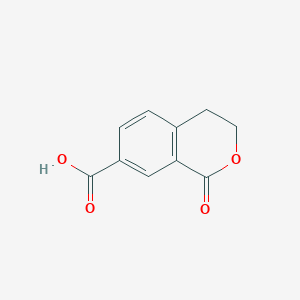
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2818741.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/new.no-structure.jpg)
![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818744.png)
![1-(4-Bromophenyl)-N-[(1S)-1-cyanopropyl]pyrazole-3-carboxamide](/img/structure/B2818746.png)
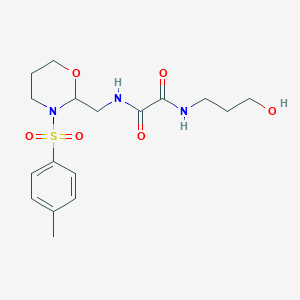
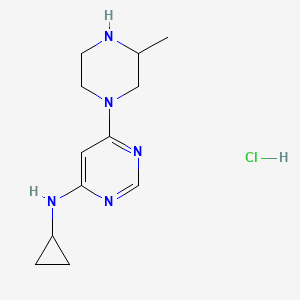
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide](/img/structure/B2818750.png)
